![molecular formula C21H18N2O4S B6539453 N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 1060313-51-0](/img/structure/B6539453.png)
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that includes a thiophene moiety, a benzodioxole moiety, and a carbamoyl group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Benzodioxole is a type of aromatic organic compound that consists of two oxygen atoms bridging two carbon atoms in a benzene ring . A carbamoyl group consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and benzodioxole moieties could potentially have interesting effects on the compound’s overall structure and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which are part of the compound , are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Organic Semiconductors
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are used in the development of organic field-effect transistors (OFETs) and in the fabrication of organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They help prevent the corrosion of metal surfaces, thereby extending the lifespan of industrial equipment and structures.
Suzuki–Miyaura Coupling
The compound may have potential applications in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a valuable tool in the synthesis of complex organic compounds .
5. Synthesis of Anticancer and Anti-atherosclerotic Agents 2-Butylthiophene, a derivative of thiophene, is used as a raw material in the synthesis of anticancer agents . Additionally, 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .
Metal Complexing Agents
Thiophene derivatives can act as metal complexing agents . For example, a novel metal complex was synthesized using a thiophene-containing ligand with Zn (II) sulphate heptahydrate .
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. Many thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Future Directions
properties
IUPAC Name |
N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c24-20(22-12-17-2-1-9-28-17)10-14-3-6-16(7-4-14)23-21(25)15-5-8-18-19(11-15)27-13-26-18/h1-9,11H,10,12-13H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKSIISGSBOPSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide |
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